

The Multifaceted Biological Activities of Fluorophenyl Thiourea Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *1-(2-fluorophenyl)thiourea*

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Introduction

Thiourea derivatives have long been recognized for their broad spectrum of biological activities, making them a privileged scaffold in medicinal chemistry. The incorporation of a fluorophenyl moiety into the thiourea backbone can significantly modulate the physicochemical properties of the resulting compounds, often leading to enhanced biological efficacy and an altered pharmacological profile. This technical guide provides an in-depth overview of the biological activities of fluorophenyl thiourea derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of Fluorophenyl Thiourea Derivatives

The synthesis of fluorophenyl thiourea derivatives is typically achieved through a straightforward and efficient condensation reaction. The general synthetic route involves the reaction of a fluorophenyl isothiocyanate with an appropriate amine. The isothiocyanate can be generated *in situ* from the corresponding fluoroaniline by treatment with thiophosgene or a related reagent. Alternatively, fluorophenyl isothiocyanates are commercially available. The

amine component can be varied to generate a diverse library of derivatives. The reaction is often carried out in an inert solvent, such as acetone or acetonitrile, and may be facilitated by a base.

Biological Activities of Fluorophenyl Thiourea Derivatives

Fluorophenyl thiourea derivatives have demonstrated a wide array of biological activities. The following sections summarize the key findings in the areas of anticancer, antimicrobial, and enzyme inhibitory activities, with quantitative data presented in tabular format for ease of comparison.

Anticancer Activity

Several studies have highlighted the potential of fluorophenyl thiourea derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine kinases and topoisomerases.

Table 1: Anticancer Activity of Fluorophenyl Thiourea Derivatives (IC50 values in μM)

Compound/Derivative	Cancer Cell Line	IC50 (µM)	Reference
1-(4-Fluorophenyl)-3-(pyridin-2-yl)thiourea	MCF-7 (Breast)	1.3	[1]
1-(4-Fluorophenyl)-3-(pyridin-2-yl)thiourea	SkBr3 (Breast)	0.7	[1]
1,3-bis(4-Fluorophenyl)thiourea	A549 (Lung)	0.2	[1]
N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(4-fluorophenyl)thioureido)benzenesulfonamide	HepG2 (Liver)	>50	[2]
N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(2,3,4,5,6-pentafluorophenyl)thioureido)benzenesulfonamide	HepG2 (Liver)	4.8	[2]
1-(3-Chloro-4-fluorophenyl)thiourea	SW620 (Colon)	9.4	[3]
1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)thiourea	SW620 (Colon)	1.5	[3]
1-(4-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)thiourea	SW620 (Colon)	5.8	[3]
2-(2-Fluorophenylamino)-5-(3-	MCF-7 (Breast)	49.6	[4]

methoxyphenyl)-1,3,4-thiadiazole

2-(3-Fluorophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole

MCF-7 (Breast)	54.81	[4]
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2-(4-Fluorophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole

MCF-7 (Breast)	53.9	[4]
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m-bis(N'-(4-fluorophenyl)thioureid o)benzene

MOLT-3 (Leukemia)	1.20	[5]
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1-(4-Fluorophenyl)-3-(hexyloxy)phenylthiourea

MCF-7 (Breast)	338.33	[6]
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Antimicrobial Activity

Fluorophenyl thiourea derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The presence of the fluorine atom is often associated with increased lipophilicity, which can enhance the penetration of the compounds through microbial cell membranes.

Table 2: Antimicrobial Activity of Fluorophenyl Thiourea Derivatives (MIC values in $\mu\text{g/mL}$)

Compound/Derivative	Microorganism	MIC (µg/mL)	Reference
N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(2,3,4,5,6-pentafluorophenyl)thioureido)benzenesulfonamide	Bacillus subtilis	3.9	[2]
N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(2,3,4,5,6-pentafluorophenyl)thioureido)benzenesulfonamide	Staphylococcus pneumoniae	1.95	[2]
N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(2,3,4,5,6-pentafluorophenyl)thioureido)benzenesulfonamide	Pseudomonas aeruginosa	7.81	[2]
N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(2,3,4,5,6-pentafluorophenyl)thioureido)benzenesulfonamide	Escherichia coli	15.63	[2]
N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(2,3,4,5,6-pentafluorophenyl)thioureido)benzenesulfonamide	Aspergillus fumigatus	3.9	[2]
1-(3-Chloro-4-fluorophenyl)-N-	Staphylococcus aureus	0.25-4	[7]

(furan-2-ylmethyl)-1H-tetrazol-5-amine

Enzyme Inhibitory Activity

A significant area of research for fluorophenyl thiourea derivatives is their ability to inhibit various enzymes implicated in disease pathogenesis. This includes enzymes involved in metabolic disorders like diabetes, as well as those crucial for the survival of pathogenic microorganisms.

Table 3: Enzyme Inhibitory Activity of Fluorophenyl Thiourea Derivatives (IC50 values)

Compound/Derivative	Enzyme	IC50	Reference
4-Fluorophenyl thiourea	α-Amylase	53.307 nM	[8]
3-Fluorophenyl thiourea	α-Amylase	115.500 nM	[9]
2-Fluorophenyl thiourea	α-Amylase	Not specified	
4-Fluorophenyl thiourea	α-Glucosidase	24.928 nM	[8]
3-Fluorophenyl thiourea	α-Glucosidase	63.454 nM	[9]
2-Fluorophenyl thiourea	α-Glucosidase	Not specified	
Dipeptide-conjugated 2,3-dichlorophenyl piperazine with 4-fluorophenyl thiourea	Urease	2.0 μM	[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of N,N'-Disubstituted Thioureas

General Procedure:

- To a solution of the appropriate fluoroaniline (1 equivalent) in a suitable solvent such as acetone or acetonitrile, an equimolar amount of a chosen isothiocyanate is added.
- The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The resulting solid is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure N,N'-disubstituted thiourea derivative.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The cells are then treated with various concentrations of the fluorophenyl thiourea derivatives and incubated for 48-72 hours.
- MTT Addition: After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium is then removed, and 150 μ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

- Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a concentration of approximately 5×10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
- Serial Dilution: The fluorophenyl thiourea derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is then inoculated with the standardized microbial suspension.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assays: α -Amylase and α -Glucosidase

These assays are used to evaluate the potential of compounds to inhibit key carbohydrate-digesting enzymes.

α -Amylase Inhibition Assay Protocol:

- Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations, a starch solution (substrate), and α -amylase enzyme in a suitable buffer

(e.g., phosphate buffer, pH 6.9).

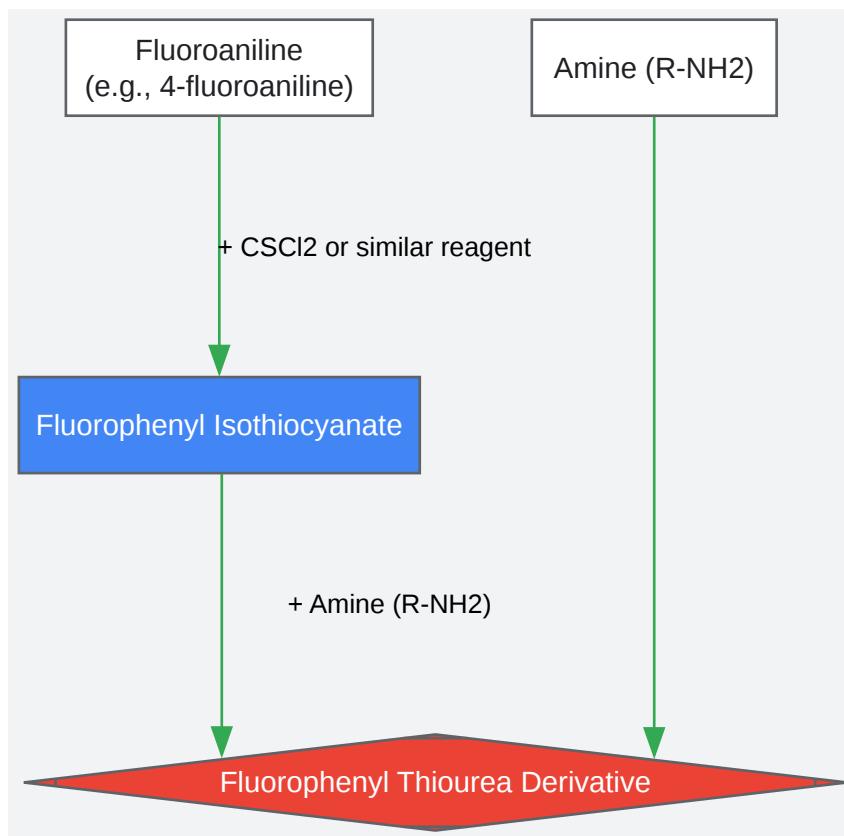
- Incubation: The mixture is incubated at 37°C for a specific time (e.g., 20 minutes).
- Stopping the Reaction: The reaction is stopped by adding a solution of dinitrosalicylic acid (DNSA) reagent.
- Color Development: The mixture is heated in a boiling water bath for 5-10 minutes to allow for color development.
- Absorbance Measurement: The absorbance is measured at 540 nm. The amount of reducing sugar produced is determined from a standard curve of maltose.
- Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

α -Glucosidase Inhibition Assay Protocol:

- Reaction Mixture: The test compound, α -glucosidase enzyme, and a buffer solution (e.g., phosphate buffer, pH 6.8) are pre-incubated at 37°C.
- Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG).
- Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
- Stopping the Reaction: The reaction is terminated by adding a sodium carbonate solution.
- Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.
- Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizations

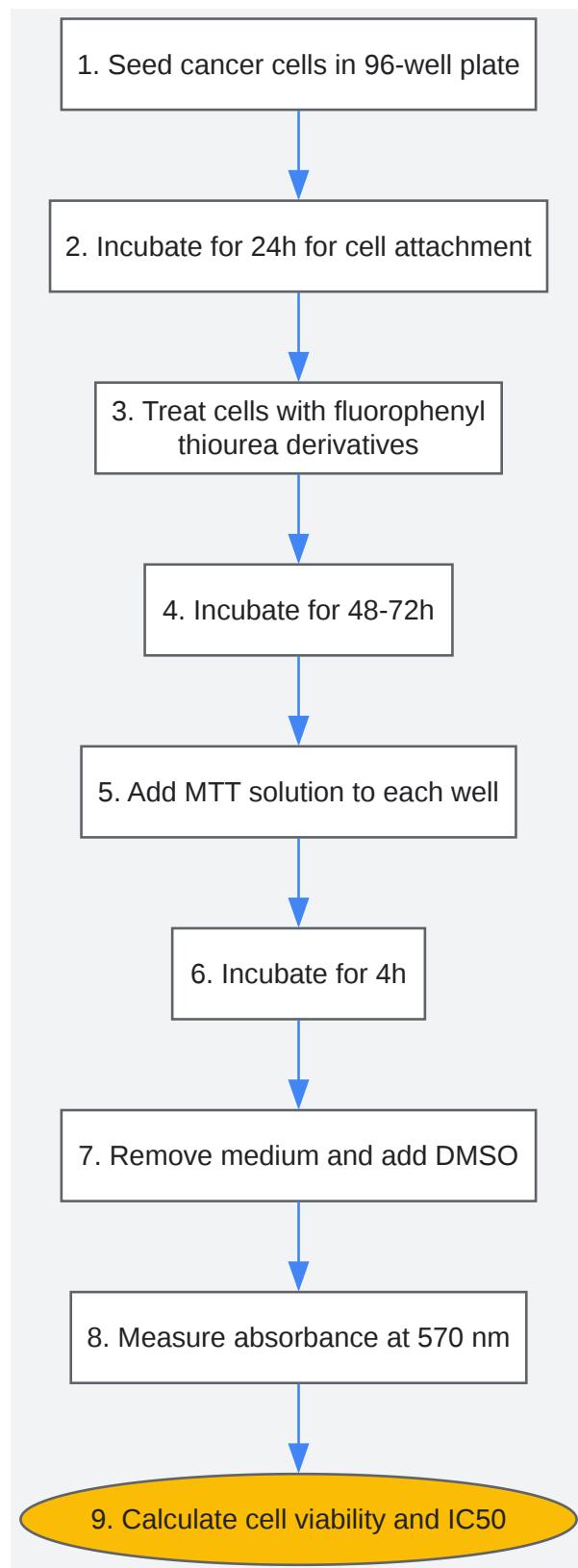
General Synthetic Pathway for Fluorophenyl Thiourea Derivatives



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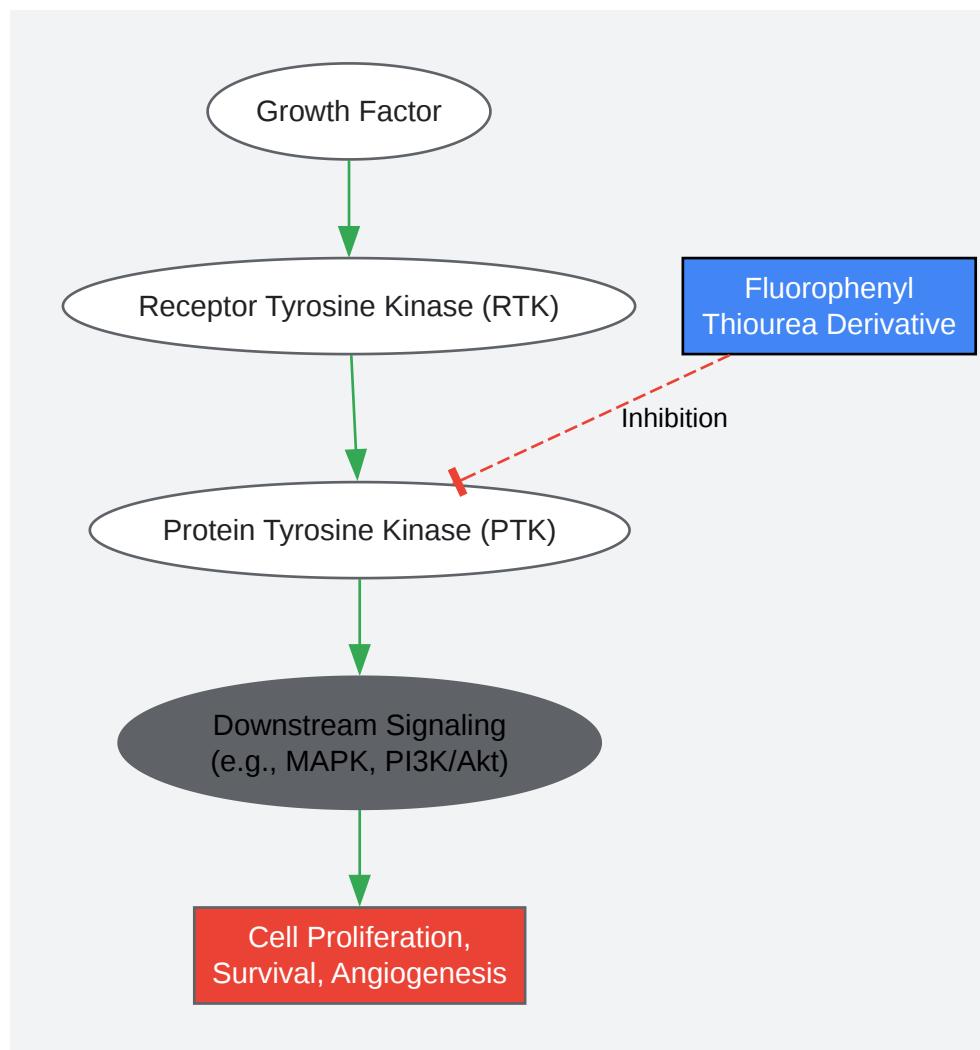
Caption: General synthesis of fluorophenyl thiourea derivatives.

Experimental Workflow for MTT Assay

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Caption: Workflow for determining anticancer activity using MTT assay.

Putative Signaling Pathway Inhibition by Fluorophenyl Thiourea Derivatives in Cancer Cells



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